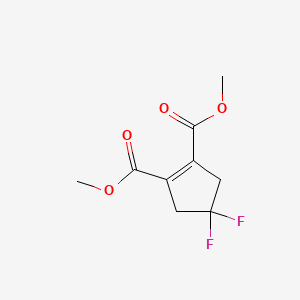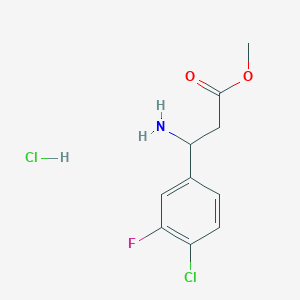![molecular formula C7H8LiN3O2 B13480943 lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate: is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of appropriate imidazo[1,2-a]pyrazine derivatives with lithium salts under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, where reducing agents are used to convert it into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced forms, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties, such as conductive polymers and advanced catalysts.
Biology: In biology, this compound may be used in the study of biological processes and pathways. It can serve as a probe or tool to investigate the function of specific proteins or enzymes in cells.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its ability to modulate biological targets involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials for various applications, including electronics, coatings, and adhesives. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in cells. These targets may include proteins, enzymes, or receptors that play a role in various biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
- Lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
- Lithium(1+) 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Lithium(1+) 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness: Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific structure and the presence of the imidazo[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C7H8LiN3O2 |
|---|---|
Molecular Weight |
173.1 g/mol |
IUPAC Name |
lithium;5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Li/c11-7(12)5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2,(H,11,12);/q;+1/p-1 |
InChI Key |
IWXNNVORFVCSJQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CN2C(=NC=C2C(=O)[O-])CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
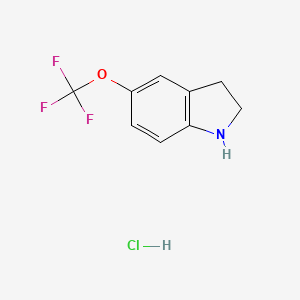
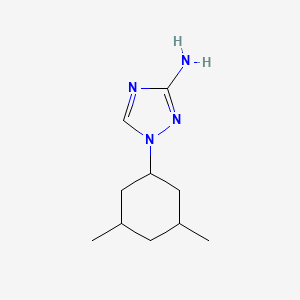

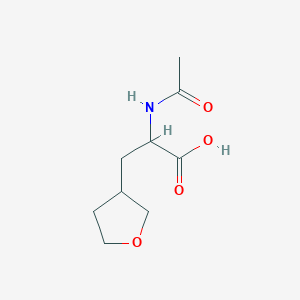
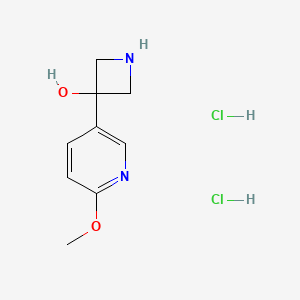
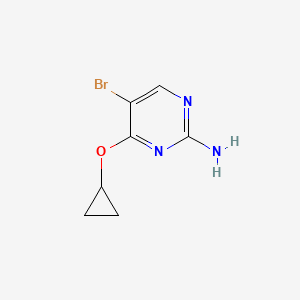
![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
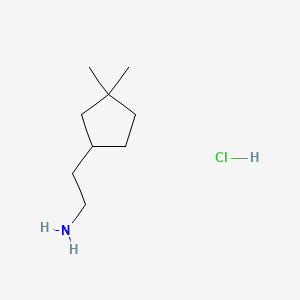
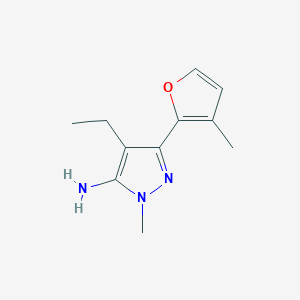
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
